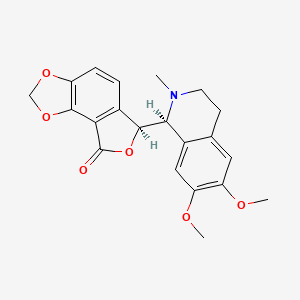
(+)-Adlumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Adlumine is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Bioluminescence Imaging in Biomedical Research
Badr and Tannous (2011) discuss the significant contribution of bioluminescence imaging to biomedical research. This technology, applicable in fields like immunology, oncology, virology, and neuroscience, aids in monitoring various biological processes, particularly emphasizing its use in cancer research (Badr & Tannous, 2011).
Quantitative Determination in Natural Compounds
Krivut et al. (1984) developed a chromato-spectrometric method for the quantitative determination of adlumine, a biologically active alkaloid, in Corydalis sempervirens. This method enhances the accuracy of determining adlumine in plant material and as an isolated substance (Krivut et al., 1984).
Prediction of Bioluminescent Proteins
Nath and Subbiah (2016) present a novel approach in the field of bioluminescence, focusing on the prediction of bioluminescent proteins. Their research highlights the significant role of bioluminescence in nature and its diverse applications in analytical research methods, like cellular imaging and gene expression analysis (Nath & Subbiah, 2016).
Noninvasive Visualization in Living Animals
Close et al. (2010) review the use of in vivo bioluminescent imaging (BLI), a method for the noninvasive interrogation of biological processes in living animals using light emitted from luciferase-expressing bioreporter cells. This process has applications in studying gene function, drug discovery, cellular trafficking, and disease progression, especially in cancer research and treatment (Close et al., 2010).
Chemiluminescence Probes in In Vivo Imaging
Yang et al. (2020) explore the use of chemiluminescence probes for in vivo imaging, particularly focusing on amyloid beta species. They highlight the design and validation of a turn-on chemiluminescence probe, ADLumin-1, for Aβ species, demonstrating its application in brain imaging and potential in detecting other aggregating-prone proteins (Yang et al., 2020).
NanoLuc: Advancements in Bioluminescence
England et al. (2016) discuss NanoLuc (NLuc), a novel bioluminescence platform offering several advantages over traditional systems like Firefly and Renilla luciferases. NLuc's enhanced stability, smaller size, and greater luminescence open new possibilities in bioluminescence imaging for applications ranging from cellular assays to molecular imaging (England et al., 2016).
Propiedades
Número CAS |
524-46-9 |
|---|---|
Nombre del producto |
(+)-Adlumine |
Fórmula molecular |
C21H21NO6 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(6S)-6-[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m0/s1 |
Clave InChI |
SZDGAZFTAUFFQH-OALUTQOASA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C=C2[C@H]1[C@@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Apariencia |
Solid powder |
Otros números CAS |
38184-69-9 524-46-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(+-)-Adlumine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



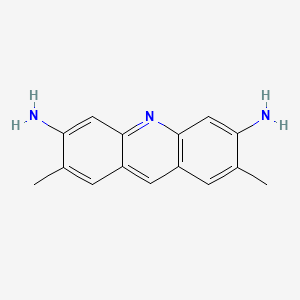
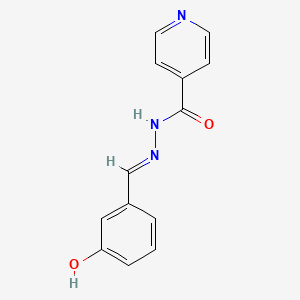
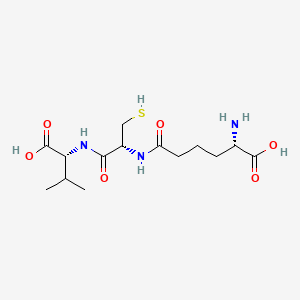
![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
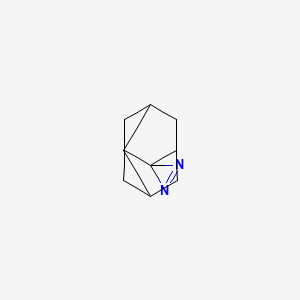
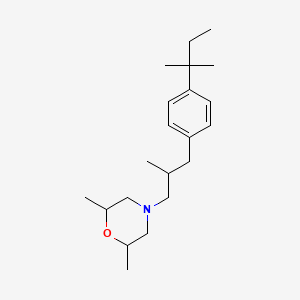
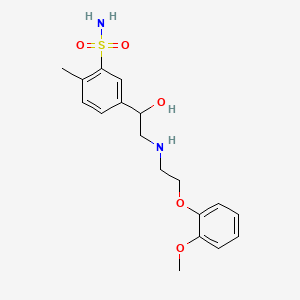
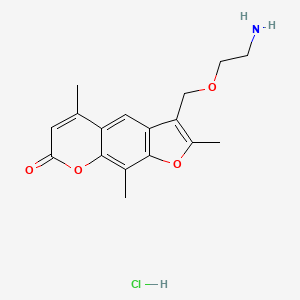
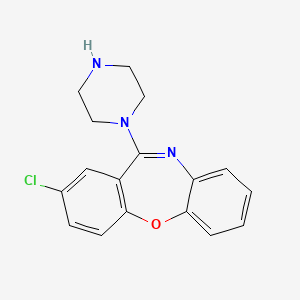
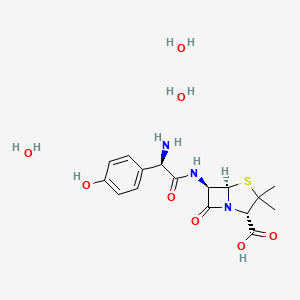
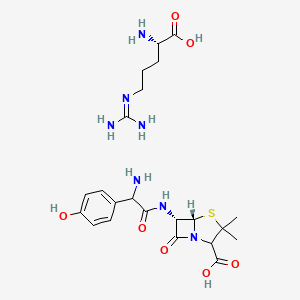
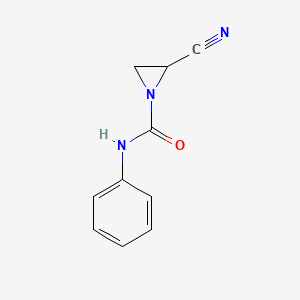

![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)